molecular formula C11H10N4 B13211023 2-{4-[(1H-pyrazol-4-yl)amino]phenyl}acetonitrile

2-{4-[(1H-pyrazol-4-yl)amino]phenyl}acetonitrile

Cat. No.: B13211023
M. Wt: 198.22 g/mol
InChI Key: LDNVSLWCOMCGGY-UHFFFAOYSA-N
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Description

2-{4-[(1H-pyrazol-4-yl)amino]phenyl}acetonitrile is an organic compound that belongs to the class of benzyl cyanides. This compound contains a pyrazole ring, which is a five-membered heterocyclic structure with two nitrogen atoms. The presence of the pyrazole ring imparts unique chemical and biological properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(1H-pyrazol-4-yl)amino]phenyl}acetonitrile can be achieved through a nucleophilic substitution reaction involving 4-aminopyrazole and a suitable benzyl cyanide derivative. One common method involves the reaction of 4-aminopyrazole with 4-chlorobenzyl cyanide in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(1H-pyrazol-4-yl)amino]phenyl}acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitrile group to an amine.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophilic reagents such as halogens or nucleophilic reagents like amines.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Amines or other reduced forms of the compound.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 2-{4-[(1H-pyrazol-4-yl)amino]phenyl}acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. For example, it may inhibit kinases or other enzymes involved in cell signaling, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[(1H-pyrazol-4-yl)amino]phenyl}acetonitrile is unique due to its specific structure, which combines a pyrazole ring with a benzyl cyanide moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic properties set it apart from other similar compounds.

Properties

Molecular Formula

C11H10N4

Molecular Weight

198.22 g/mol

IUPAC Name

2-[4-(1H-pyrazol-4-ylamino)phenyl]acetonitrile

InChI

InChI=1S/C11H10N4/c12-6-5-9-1-3-10(4-2-9)15-11-7-13-14-8-11/h1-4,7-8,15H,5H2,(H,13,14)

InChI Key

LDNVSLWCOMCGGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC#N)NC2=CNN=C2

Origin of Product

United States

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